Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride
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Overview
Description
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an amino acetic anhydride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride typically involves the reaction of 4-(benzyloxy)phenyl acetic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism by which Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride exerts its effects involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters. This reactivity is crucial in its role in organic synthesis and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)phenyl acetic acid: A related compound with similar structural features but lacking the anhydride functionality.
[2,4-Bis(benzyloxy)phenyl]acetic acid: Another similar compound with two benzyloxy groups attached to the phenyl ring.
Phenylacetic acid: A simpler analog that can undergo similar types of reactions but with different reactivity profiles.
Uniqueness
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the benzyloxy and anhydride moieties allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
acetyl 2-(4-phenylmethoxyanilino)acetate |
InChI |
InChI=1S/C17H17NO4/c1-13(19)22-17(20)11-18-15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
InChI Key |
NZPAAEKTVOJESE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)CNC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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